molecular formula C14H18N2O3 B12550034 Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate

Cat. No.: B12550034
M. Wt: 262.30 g/mol
InChI Key: IBIZCRAZEGLBHY-ASPATJOSSA-N
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Description

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The phenylhydrazinylidene moiety in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product.

  • Condensation Reaction

      Reactants: Ethyl acetoacetate and phenylhydrazine

      Catalyst: Hydrochloric acid

      Conditions: Reflux

  • Cyclization

    • The intermediate hydrazone undergoes cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents

  • Substitution

      Reagents: Halogens, nitrating agents

      Conditions: Presence of a catalyst like iron(III) chloride

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate has found applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylhydrazinylidene moiety plays a crucial role in this interaction, as it can form stable complexes with metal ions and other cofactors involved in enzymatic reactions.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(2-phenylhydrazinylidene)hexanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate: Similar structure but with a shorter carbon chain.

    3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid: Contains dichlorophenyl group, showing different reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl (Z)-3-hydroxy-2-phenyldiazenylhex-2-enoate

InChI

InChI=1S/C14H18N2O3/c1-3-8-12(17)13(14(18)19-4-2)16-15-11-9-6-5-7-10-11/h5-7,9-10,17H,3-4,8H2,1-2H3/b13-12-,16-15?

InChI Key

IBIZCRAZEGLBHY-ASPATJOSSA-N

Isomeric SMILES

CCC/C(=C(\C(=O)OCC)/N=NC1=CC=CC=C1)/O

Canonical SMILES

CCCC(=C(C(=O)OCC)N=NC1=CC=CC=C1)O

Origin of Product

United States

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